Cas no 848696-30-0 (3-methoxy-6-methyl-2-Pyridinemethanol)

3-Methoxy-6-methyl-2-pyridinemethanol is a pyridine derivative with a methoxy and hydroxymethyl functional group at the 3- and 2-positions, respectively, along with a methyl substitution at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating methoxy group and reactive hydroxymethyl moiety, enhance its utility in nucleophilic and electrophilic reactions. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Its well-defined molecular structure and stability under standard conditions make it a reliable building block for complex heterocyclic frameworks.
3-methoxy-6-methyl-2-Pyridinemethanol structure
848696-30-0 structure
Product name:3-methoxy-6-methyl-2-Pyridinemethanol
CAS No:848696-30-0
MF:C8H11NO2
MW:153.178442239761
CID:720136
PubChem ID:21882871

3-methoxy-6-methyl-2-Pyridinemethanol Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-6-methyl-2-Pyridinemethanol
    • (3-methoxy-6-methylpyridin-2-yl)methanol
    • 2-Pyridinemethanol,3-methoxy-6-methyl-
    • [6-methyl-3-(methyloxy)-2-pyridinyl]methanol
    • 2-Pyridinemethanol, 3-methoxy-6-methyl-
    • Inchi: 1S/C8H11NO2/c1-6-3-4-8(11-2)7(5-10)9-6/h3-4,10H,5H2,1-2H3
    • InChI Key: VNLXSBXEYKHXEP-UHFFFAOYSA-N
    • SMILES: C1(CO)=NC(C)=CC=C1OC

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 0.4

3-methoxy-6-methyl-2-Pyridinemethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029001970-1g
3-Methoxy-6-methylpyridine-2-methanol
848696-30-0 95%
1g
$2895.00 2023-08-31
Alichem
A029001970-250mg
3-Methoxy-6-methylpyridine-2-methanol
848696-30-0 95%
250mg
$970.20 2023-08-31
Alichem
A029001970-500mg
3-Methoxy-6-methylpyridine-2-methanol
848696-30-0 95%
500mg
$1735.55 2023-08-31

Additional information on 3-methoxy-6-methyl-2-Pyridinemethanol

Professional Introduction to 3-methoxy-6-methyl-2-Pyridinemethanol (CAS No. 848696-30-0)

3-methoxy-6-methyl-2-Pyridinemethanol, identified by the chemical identifier CAS No. 848696-30-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic alcohol, featuring a pyridine core with methoxy and methyl substituents, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The structural uniqueness of this compound, characterized by its 3-methoxy and 6-methyl functional groups, positions it as a valuable intermediate in the development of novel therapeutic agents.

The pyridine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous pharmacophores. The presence of the 3-methoxy group introduces a hydroxyl moiety at the 2-position, enhancing its reactivity and making it a versatile building block for further derivatization. This modification allows for diverse chemical transformations, including esterification, etherification, and condensation reactions, which are pivotal in constructing complex molecular architectures.

Moreover, the 6-methyl substituent contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets. The combination of these functional groups makes 3-methoxy-6-methyl-2-Pyridinemethanol a compelling candidate for investigating its pharmacological effects. Recent studies have highlighted its role in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy.

In the context of modern drug discovery, the demand for selective and potent inhibitors has intensified, driving the exploration of novel scaffolds like 3-methoxy-6-methyl-2-Pyridinemethanol. Research has demonstrated that pyridine derivatives can exhibit significant inhibitory activity against various kinases, making them attractive for therapeutic intervention. The 3-methoxy and 6-methyl groups are particularly noteworthy, as they modulate the binding affinity and selectivity of these inhibitors.

One notable application of this compound is in the synthesis of small-molecule inhibitors that disrupt aberrant signaling pathways in cancer cells. The pyridine core provides a rigid framework that can be fine-tuned through structural modifications to optimize binding to target proteins. For instance, studies have shown that analogs of 3-methoxy-6-methyl-2-Pyridinemethanol can inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase), which are crucial in tumor progression.

The 3-methoxy group plays a critical role in enhancing the solubility and bioavailability of these inhibitors, ensuring their effective delivery to target tissues. Additionally, the 6-methyl substituent contributes to steric hindrance, preventing off-target interactions that could lead to adverse effects. These features make 3-methoxy-6-methyl-2-Pyridinemethanol a promising precursor for developing next-generation anticancer agents.

Beyond oncology, this compound has shown potential in addressing other therapeutic areas. Its structural motif is reminiscent of natural products known for their antimicrobial and anti-inflammatory properties. Researchers are exploring its derivatives as candidates for treating infectious diseases and inflammatory disorders. The ability to modify both the 3-methoxy and 6-methyl positions offers a rich palette for designing molecules with tailored biological activities.

The synthesis of 3-methoxy-6-methyl-2-Pyridinemethanol involves multi-step organic transformations that highlight its synthetic utility. Key synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group interconversions. These methods leverage readily available starting materials and proceed under mild conditions, making them scalable for industrial applications.

In conclusion, 3-methoxy-6-methyl-2-Pyridinemethanol (CAS No. 848696-30-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, particularly the 3-methoxy and 6-methyl substituents, endow it with remarkable potential for drug development. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in shaping the future of medicine.

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